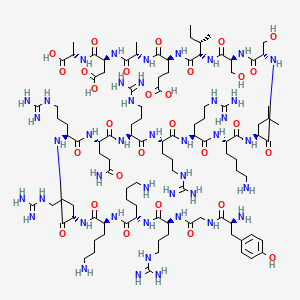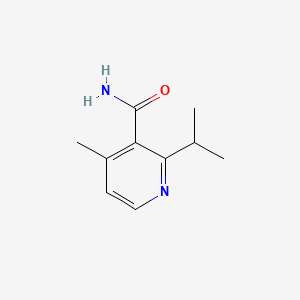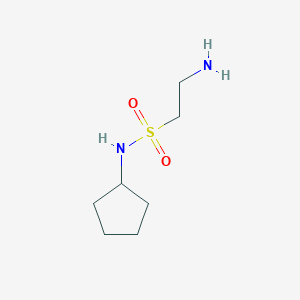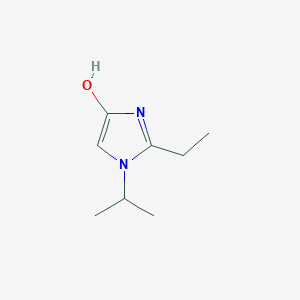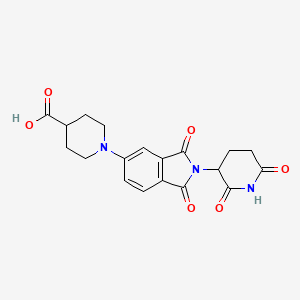![molecular formula C8H6BrN3O3 B13921969 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyrimidine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent functionalization to introduce the methoxy and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper, and solvents like DMF or DMSO.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, if it exhibits antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes in microorganisms. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both a bromine atom and a methoxy group on the imidazo[1,2-a]pyrimidine core can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H6BrN3O3 |
|---|---|
Molecular Weight |
272.06 g/mol |
IUPAC Name |
6-bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-6-4(9)2-12-3-5(7(13)14)10-8(12)11-6/h2-3H,1H3,(H,13,14) |
InChI Key |
KKNJBXXLWSIQSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC(=CN2C=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




